Tetrazomine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

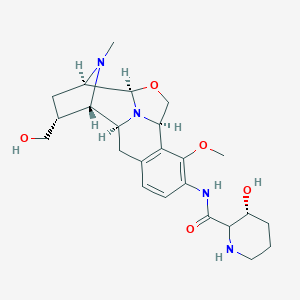

Tetrazomine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. It is a heterocyclic compound that contains four nitrogen atoms in its structure, and it has been found to exhibit a range of biochemical and physiological effects.

Applications De Recherche Scientifique

Tetrazomine in Biological Studies

The protozoan Tetrahymena, a unicellular eukaryotic organism, has been highlighted for its significant contributions to fundamental biology. Characterized by a well-ordered structure and a short life cycle, Tetrahymena is extensively used in laboratory settings due to its ease of handling. This organism has facilitated the elucidation of various mechanisms in higher organisms, including mammals, positioning it as an alternative to animal experimentation and a pivotal contributor to the advancement of biological and life sciences (Mar et al., 2019).

Tetrazomine's Role in Medicinal Chemistry

Tetrazole has gained prominence due to its wide range of biological properties, including activities against tuberculosis, cancer, malaria, diabetes, fungi, and inflammation. As a bioisostere of the carboxylic acid group, tetrazole can replace the carboxyl group in drugs to enhance lipophilicity, bioavailability, and reduce side effects. Many tetrazole-containing compounds are used in treating various diseases, primarily because of their favorable pharmacokinetic profile and metabolic stability. This makes the tetrazole moiety an essential pharmacophore in new drug development, with remarkable biological, pharmaceutical, and clinical applications (Patowary et al., 2021).

Tetrazomine in Anticancer Research

Tetrazole is identified as a promising pharmacophore, with metabolic stability acting as a bioisosteric analogue for many functional groups. It's often used with other pharmacophores in developing novel anticancer drugs. This systematic review underscores contemporary strategies for incorporating the tetrazole moiety, mechanistic targets, and extensive structural activity relationship studies. This provides insights into the rational design of high-efficiency tetrazole-based anticancer drug candidates (Dhiman et al., 2020).

Tetrazomine in Energetic Material Research

Tetrazole energetic metal complexes (TEMCs) are highlighted for their excellent performance and distinctive structural characteristics. The synthesis processes of TEMCs offer advantages like fewer separation steps, mild reaction conditions, easy operations, fine controllability, high yield, and minimal pollution. However, the structure and property studies are challenging, and the inquiry into the solid-state molar enthalpy of formation is yet unreported. Altering central metal ions or outside cations, changing ligand numbers, and modifying preparation methods are potential ways to discover TEMCs that meet specific requirements. Systematic studies on these complexes' structure and properties, through designing and selecting proper ligands and metal ions, are of significant importance to experimental studies (Yin-chuan, 2011).

Tetrazomine in Antiviral Research

Tetrazole-based molecules are a promising endeavor for developing potential agents against influenza virus, HIV, HCV, and other viruses. This review article comprises significant literature reports on tetrazole-based synthetic compounds with promising antiviral activity, offering a comprehensive database of the biological, pharmaceutical, and clinical applications of tetrazole. This facilitates further research and development in this area (Yogesh & Srivastava, 2021).

Propriétés

Numéro CAS |

132073-72-4 |

|---|---|

Nom du produit |

Tetrazomine |

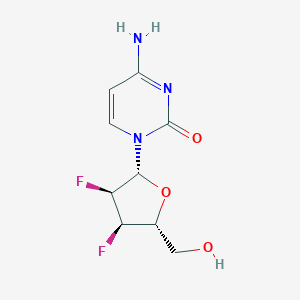

Formule moléculaire |

C24H34N4O5 |

Poids moléculaire |

458.5 g/mol |

Nom IUPAC |

(3R)-3-hydroxy-N-[(1S,2S,3R,5R,6R,9R)-3-(hydroxymethyl)-11-methoxy-18-methyl-7-oxa-17,18-diazapentacyclo[7.7.1.12,5.06,17.010,15]octadeca-10(15),11,13-trien-12-yl]piperidine-2-carboxamide |

InChI |

InChI=1S/C24H34N4O5/c1-27-16-9-13(10-29)21(27)15-8-12-5-6-14(26-23(31)20-18(30)4-3-7-25-20)22(32-2)19(12)17-11-33-24(16)28(15)17/h5-6,13,15-18,20-21,24-25,29-30H,3-4,7-11H2,1-2H3,(H,26,31)/t13-,15-,16+,17-,18+,20?,21-,24+/m0/s1 |

Clé InChI |

WXZSUBHBYQYTNM-WMDJANBXSA-N |

SMILES isomérique |

CN1[C@@H]2C[C@H]([C@H]1[C@@H]3CC4=C([C@H]5N3[C@@H]2OC5)C(=C(C=C4)NC(=O)C6[C@@H](CCCN6)O)OC)CO |

SMILES |

CN1C2CC(C1C3CC4=C(C5N3C2OC5)C(=C(C=C4)NC(=O)C6C(CCCN6)O)OC)CO |

SMILES canonique |

CN1C2CC(C1C3CC4=C(C5N3C2OC5)C(=C(C=C4)NC(=O)C6C(CCCN6)O)OC)CO |

Synonymes |

tetrazomine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-2-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238406.png)

![2,3-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238407.png)

![4-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238408.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B238410.png)

![3-bromo-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B238429.png)

![N-(3-{[(2-chlorophenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B238431.png)

![2-[(3-Propoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B238441.png)

![3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238442.png)

![3,5-dimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238449.png)